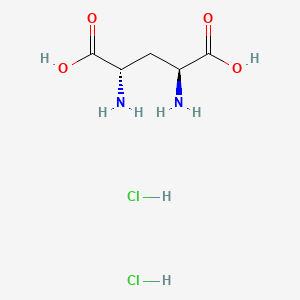

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Descripción general

Descripción

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and its potential applications in scientific research. This compound is characterized by its two amino groups and a carboxylic acid group, making it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride typically involves the asymmetric synthesis of its precursor, (2S,4S)-2,4-diaminoglutaric acid. One common method includes the C-alkenylation of glycine in the Ni(II) complex of its Schiff’s base with S-2-N-(N′-benzylprolyl)aminobenzophenone, followed by decomposition of the alkenylated complex .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using chiral catalysts to ensure high enantiomeric purity. The process may include steps such as crystallization and purification to obtain the desired dihydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in synthetic applications.

Aplicaciones Científicas De Investigación

Chemistry

- Chiral Building Block : The compound serves as a crucial building block in organic synthesis, facilitating the construction of complex molecules with specific stereochemical configurations.

-

Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction Type Common Reagents Notes Oxidation Potassium permanganate, hydrogen peroxide Forms oxo derivatives Reduction Sodium borohydride, lithium aluminum hydride Converts to reduced amine forms Substitution Alkyl halides, acyl chlorides Introduces functional groups

Biology

-

Modulation of Neurotransmitter Systems : DAPD interacts with the glutamatergic system, particularly as a competitive antagonist at the N-methyl-D-aspartate receptor (NMDAR). This interaction is crucial for synaptic plasticity and memory functions.

- Key Mechanisms :

- Inhibition of NMDAR-mediated currents.

- Potential neuroprotective effects by reducing calcium overload during excitotoxicity.

Biological Activity IC50 Value (nM) Notes NMDAR Inhibition ~1000 Competitive antagonist Neuroprotection N/A Reduces neuronal death in vitro Synaptic Plasticity Modulation 500 Enhances long-term potentiation - Key Mechanisms :

Case Studies

-

Neurodegenerative Disease Models :

- In studies involving mouse models of Alzheimer's disease, administration of DAPD improved cognitive function as measured by memory tasks. The modulation of glutamate levels was credited for this effect.

-

Stroke Models :

- Research demonstrated that DAPD reduced infarct size in rodent models of ischemic stroke. The protective mechanism was attributed to its role in attenuating excitotoxic damage through NMDAR inhibition.

-

Schizophrenia Research :

- A clinical trial explored DAPD's effects on patients with schizophrenia, revealing a reduction in positive symptoms associated with its action on glutamatergic signaling pathways.

Mecanismo De Acción

The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It may influence biochemical pathways by binding to active sites or altering the conformation of target proteins .

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4S)-2,4-Diaminoglutaric acid

- (2S,3S)-2,3-Diamino-2,3-dimethylsuccinic acid

Uniqueness

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biochemical properties. Compared to similar compounds, it offers higher specificity in enzyme interactions and greater potential in chiral synthesis .

Actividad Biológica

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, also known as diaminopentanedioic acid or DAPD, is a compound of significant interest in biochemical research due to its structural similarity to glutamic acid and its potential role in modulating neurotransmitter systems. This article reviews the biological activity of DAPD, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DAPD is a derivative of glutamic acid, featuring two amino groups and two carboxylic acid groups. Its chemical formula is CHNO·2HCl. The stereochemistry at positions 2 and 4 contributes to its biological activity.

DAPD primarily interacts with the glutamatergic system, particularly through modulation of the N-methyl-D-aspartate receptor (NMDAR). This receptor is crucial for synaptic plasticity and memory function. The compound acts as a competitive antagonist at the NMDAR site, influencing calcium ion flow and neurotransmitter release.

Key Mechanisms:

- NMDAR Modulation : DAPD has been shown to inhibit NMDAR-mediated currents in various neuronal models, suggesting its potential use in treating conditions characterized by excessive glutamatergic activity.

- Neuroprotective Effects : Studies indicate that DAPD may exert neuroprotective effects under conditions of excitotoxicity by reducing neuronal calcium overload.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

- Neurodegenerative Disease Models : In a study involving mouse models of Alzheimer's disease, DAPD administration led to improved cognitive function as assessed by memory tasks. The compound's ability to modulate glutamate levels was credited for this effect.

- Stroke Models : Research demonstrated that DAPD reduced infarct size in rodent models of ischemic stroke. The protective mechanism was attributed to its role in attenuating excitotoxic damage through NMDAR inhibition.

- Schizophrenia Research : A clinical trial explored DAPD's effects on patients with schizophrenia. Results indicated a reduction in positive symptoms, potentially linked to its action on glutamatergic signaling pathways.

Propiedades

IUPAC Name |

(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLOTWYWLLNSCT-BQIXHFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718698 | |

| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159206-44-7 | |

| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.